2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile
Description
2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile is a heterocyclic compound featuring a benzooxazole core substituted with a fluorine atom at the 5-position and an acetonitrile group at the 7-position.
The benzooxazole scaffold is known for its pharmacological relevance, including antitumor, anti-inflammatory, and antimicrobial activities . The acetonitrile moiety may further modulate solubility and reactivity, making this compound a candidate for medicinal chemistry optimization.
Properties
Molecular Formula |
C9H5FN2O |
|---|---|
Molecular Weight |
176.15 g/mol |
IUPAC Name |
2-(5-fluoro-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C9H5FN2O/c10-7-3-6(1-2-11)9-8(4-7)12-5-13-9/h3-5H,1H2 |
InChI Key |
DRAIRXADPYNYSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1CC#N)OC=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoro-2-nitroaniline with chloroacetonitrile in the presence of a base, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the 5-position of the benzoxazole ring participates in nucleophilic aromatic substitution (NAS). This reaction is facilitated by electron-withdrawing effects from the oxazole and nitrile groups.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6h | 2-(5-Methoxybenzo[d]oxazol-7-yl)acetonitrile | 78% | |
| Piperidine | THF, rt, 12h | 2-(5-Piperidinobenzo[d]oxazol-7-yl)acetonitrile | 65% |
Mechanistic Insight : Fluorine displacement proceeds via a Meisenheimer intermediate stabilized by the electron-deficient aromatic system.
Cycloaddition Reactions
The nitrile group undergoes [3+2] cycloadditions to form heterocyclic systems.
With Azides
Reaction with sodium azide yields tetrazole derivatives under mild conditions:
-
Yield : 82% (isolated).
-
Application : Tetrazole products show enhanced bioavailability in drug discovery .
With Amidines
Forms imidazoline derivatives via catalytic pathways:
Alkylation and Arylation
The acetonitrile group serves as a directing group for regioselective C–H functionalization.
Key Finding : Ru(II) catalysts enable ortho-amidation without Curtius rearrangement .
Hydrolysis Reactions
The nitrile group is hydrolyzed to carboxylic acids or amides under controlled conditions:
| Hydrolysis Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (20%) | Reflux, 8h | 2-(5-Fluorobenzo[d]oxazol-7-yl)acetic acid | 88% | |
| H₂O₂, NaOH | rt, 24h | 2-(5-Fluorobenzo[d]oxazol-7-yl)acetamide | 75% |
Applications : Hydrolyzed derivatives exhibit anti-inflammatory activity by modulating IL-6/IL-1β expression .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Mechanism : Oxazole nitrogen coordinates with palladium, facilitating transmetalation .
Biological Activity and Prodrug Activation
The compound serves as a precursor for bioactive molecules:
-
Anti-tubercular agents : Structural analogs inhibit DprE1 enzyme (IC₅₀: 0.2–1.8 μM) .
-
Anti-inflammatory prodrugs : Hydrolysis releases active metabolites that suppress NF-κB and STAT3 pathways .
Stability Under Reactive Conditions
| Condition | Observation | Stability | Source |
|---|---|---|---|
| Strong acids | Defluorination at >100°C | Low | |
| UV light | Nitrile-to-amide conversion | Moderate | |
| Basic media | Benzoxazole ring opening | Unstable |
Scientific Research Applications
Anti-Inflammatory Activity
Recent studies have demonstrated that compounds related to 2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile exhibit significant anti-inflammatory properties. For instance, derivatives have shown potent inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. These compounds were evaluated for their ability to suppress mRNA expression levels of these cytokines in human liver hepatocytes, indicating potential therapeutic applications in inflammatory diseases like rheumatoid arthritis and asthma .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro and in vivo studies. Research indicates that this compound can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) cells. The mechanism involves cell cycle arrest and DNA damage induction, leading to significant cytotoxic effects. The compound's IC50 values suggest strong antiproliferative activity compared to standard treatments, highlighting its potential as a chemotherapeutic agent.
Antimicrobial Properties
The antimicrobial efficacy of compounds derived from this compound has also been investigated. Preliminary findings indicate activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents . The ability to inhibit bacterial growth positions this compound as a candidate for further exploration in treating bacterial infections.
Case Study 1: Anti-Inflammatory Effects
A study synthesized several benzoxazole derivatives, including those related to this compound. In vitro assays revealed that certain compounds significantly inhibited IL-1β and IL-6 mRNA expression levels without causing hepatotoxicity. In vivo studies using LPS-induced inflammation models confirmed these findings, demonstrating reduced cytokine levels and improved liver function markers (ALT and AST) post-treatment .
Case Study 2: Anticancer Efficacy
In a comparative study on MCF-7 cells, derivatives of this compound were shown to induce apoptosis effectively. The research highlighted an IC50 value of approximately 1.30 µM for one derivative, significantly lower than existing treatments like SAHA (17.25 µM). This suggests that the compound could be a promising candidate for breast cancer therapy due to its potent cytotoxic effects.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and benzoxazole ring contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
Substituent Effects
- 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile (): Substitution: Chlorine (5-position) and methyl (2-position) vs. fluorine (5-position) in the target compound. The additional methyl group in this analog could sterically hinder interactions or improve lipophilicity.
2-(5-Methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile ():
4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones ():
- Substitution: Combines indole and oxazolone moieties with a fluorine atom.
- Impact: The indole group may confer π-π stacking interactions in biological targets, while the oxazolone ring introduces electrophilic reactivity. The fluorine’s position here differs from the target compound, likely altering electronic distribution .
Electronic Properties
Density Functional Theory (DFT) studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile derivatives () revealed non-planar molecular geometries and HOMO-LUMO distributions localized on aromatic systems.
Pharmacological and Physicochemical Properties
Bioactivity
- Antimicrobial and Antioxidant Potential: Indol-oxazolone derivatives () demonstrated moderate to high antioxidant (DPPH scavenging) and antimicrobial activities, with efficacy linked to substituent electronegativity. The target compound’s fluorine atom may enhance these effects due to increased polarity and electron-withdrawing capacity .
- Triazole-Thioacetonitriles ():
Exhibited antitumor and anti-inflammatory activities, attributed to the triazole-thio moiety’s ability to modulate enzyme function. The benzooxazole core in the target compound might offer similar versatility but with distinct target specificity .
Physicochemical Properties
Data Tables
Table 1: Structural and Electronic Comparison
*HOMO-LUMO data inferred from DFT studies on analogous compounds .
Biological Activity
2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, potential as a therapeutic agent in cancer treatment, and other relevant pharmacological effects.
The compound this compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. The presence of the fluorine atom in its structure may enhance its lipophilicity and biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of benzoxazole derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures inhibit pro-inflammatory cytokines such as IL-1β and IL-6. For instance, compounds like 5f and 4d were shown to significantly reduce mRNA levels of these cytokines in LPS-induced inflammatory models without causing hepatotoxicity .
Table 1: Inhibition of Cytokine Expression by Benzoxazole Derivatives
| Compound | IL-1β Expression Inhibition | IL-6 Expression Inhibition | TNF-α Expression Inhibition |
|---|---|---|---|
| 5f | Significant | Significant | Significant |
| 4d | Significant | Significant | Significant |
These findings suggest that this compound may exert similar effects, potentially modulating inflammatory pathways through inhibition of NF-κB and STAT3 signaling .
Case Studies
A notable case study involved the synthesis and evaluation of various benzoxazole derivatives, where compounds structurally related to this compound exhibited promising anti-inflammatory and anticancer activities . These studies utilized both in vitro and in vivo models to assess the efficacy and safety profiles of the compounds.
Example Study
In a recent investigation, a series of novel benzothiazole compounds were developed, demonstrating dual anti-inflammatory and anticancer activities. The lead compound showed significant inhibition of IL-6 and TNF-α while also reducing cell proliferation in cancer models. This dual action aligns with the potential role of this compound as a candidate for further research .
Q & A
Q. What are the recommended spectroscopic techniques for confirming the structure of 2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile?
- Methodological Answer : Structural confirmation requires a combination of <sup>1</sup>H/<sup>13</sup>C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) . For fluorinated benzoxazole derivatives, <sup>19</sup>F NMR is critical to verify fluorine substitution and electronic effects. X-ray crystallography (using programs like SHELXL ) resolves ambiguities in regiochemistry or stereochemistry, particularly for novel analogs. Challenges include overlapping signals in aromatic regions; integrating 2D NMR techniques (e.g., COSY, HSQC) mitigates this.
Q. How should researchers design synthetic routes for this compound?
- Methodological Answer : A retrosynthetic approach starts with the benzoxazole core. Fluorine can be introduced via electrophilic fluorination (e.g., Selectfluor) or via pre-fluorinated precursors. The acetonitrile moiety is typically added through nucleophilic substitution or cyclization reactions . For example, coupling 5-fluorobenzo[d]oxazole-7-carbaldehyde with cyanomethylphosphonium ylides may yield the target compound. Monitor reaction progress using reverse-phase HPLC (RP-HPLC) with UV detection to ensure purity.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for fluorinated nitriles, which often exhibit acute toxicity (e.g., cyanide release under decomposition). Use fume hoods , nitrile gloves , and eye protection . In case of inhalation, move to fresh air and seek medical attention . Store in airtight containers away from oxidizing agents. Documented hazards for structurally similar compounds (e.g., acetonitrile derivatives) suggest prioritizing gas chromatography-mass spectrometry (GC-MS) for detecting volatile byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for fluorinated benzoxazole derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from twinned crystals or disorder . Use SHELXD for initial structure solution and SHELXL for refinement . For disordered fluorine atoms, apply isotropic displacement parameters or occupancy refinement . Cross-validate with DFT calculations (e.g., Gaussian or ORCA) to compare experimental and theoretical geometries. For example, in a related compound, 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, sulfur and fluorine interactions required constrained refinement .
Q. What strategies optimize the reactivity of the nitrile group in this compound for functionalization?
- Methodological Answer : The nitrile group can undergo Staudinger reactions with triphenylphosphine or nucleophilic additions with Grignard reagents. To enhance reactivity, employ microwave-assisted synthesis or transition-metal catalysis (e.g., Pd-mediated cyanation). For example, in analogous triazole-acetonitrile hybrids, coupling with boronic acids via Suzuki-Miyaura reactions improved yield . Monitor side reactions (e.g., hydrolysis to amides) using thin-layer chromatography (TLC) with UV-active indicators.
Q. How do computational models predict the photophysical properties of fluorinated benzoxazole-acetonitrile hybrids?
- Methodological Answer : Perform time-dependent density functional theory (TD-DFT) to simulate UV-Vis absorption and fluorescence. Basis sets like 6-311++G(d,p) are recommended for accuracy. For 5-fluorobenzo[d]oxazole derivatives, the electron-withdrawing fluorine atom red-shifts absorption maxima, as seen in experimental data for similar compounds . Validate predictions against experimental fluorescence quantum yield measurements using integrating sphere setups.
Q. What analytical approaches address batch-to-batch variability in synthetic yields?
- Methodological Answer : Implement Design of Experiments (DOE) to identify critical factors (e.g., temperature, solvent polarity). A full factorial design (FFD) can optimize reaction conditions . For example, varying acetonitrile/water ratios in RP-HPLC improved separation of byproducts in related nitrile syntheses . Statistical tools (e.g., ANOVA) quantify significance, while principal component analysis (PCA) correlates variables with yield outcomes.
Data Interpretation & Advanced Applications
Q. How can researchers leverage X-ray crystallography to study intermolecular interactions in this compound?
- Methodological Answer : Analyze Hirshfeld surfaces to map intermolecular contacts (e.g., F···H, C≡N···π). In fluorinated benzofuran analogs, fluorine participates in weak hydrogen bonds with methyl groups, influencing crystal packing . Use Mercury Software to visualize interactions and calculate interaction energies. For polymorph screening, vary crystallization solvents (e.g., DMSO vs. acetonitrile) and compare powder X-ray diffraction (PXRD) patterns.
Q. What mechanistic insights explain the stability of this compound under acidic conditions?
- Methodological Answer : The benzoxazole ring’s aromaticity and fluorine’s electron-withdrawing effect enhance stability. Conduct kinetic studies (e.g., <sup>1</sup>H NMR monitoring in DCl/D2O) to assess hydrolysis rates. For deuterated analogs (e.g., d3-N-acetyl JPH203), isotopic labeling revealed degradation pathways . Compare with non-fluorinated analogs to isolate fluorine’s role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
